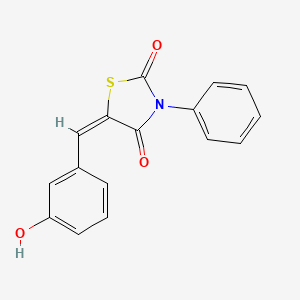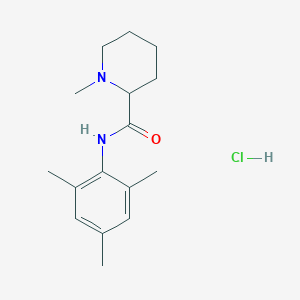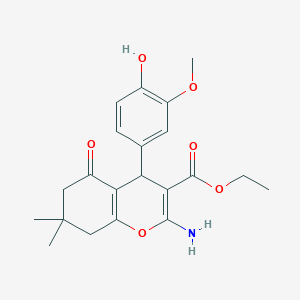![molecular formula C21H22O3 B4897000 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene, also known as MMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMNP is a naphthalene derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is not fully understood. However, studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can interact with various proteins and enzymes in cells, leading to changes in cellular signaling pathways. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can induce apoptosis, a type of programmed cell death, in cancer cells. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can improve cognitive function in animal models of Alzheimer's disease. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene in lab experiments. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is not very water-soluble, which can make it challenging to use in aqueous environments. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is also relatively unstable, which can make it difficult to store and handle.
Direcciones Futuras
There are several future directions for research on 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. One area of research is the development of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene-based materials for use in organic electronics. Another area of research is the development of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene-based therapeutics for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene and its potential applications in other fields, such as material science and biotechnology.
Conclusion:
In conclusion, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can be synthesized using different methods, and it has been extensively studied for its potential applications in material science, organic electronics, and biomedical research. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have various biochemical and physiological effects, and it has several advantages as a research tool. However, there are also some limitations to using 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene in lab experiments. Further research is needed to fully understand the potential of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene and its future applications.
Métodos De Síntesis
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. This method involves the reaction of 2-bromonaphthalene with 3-(2-methoxy-4-methylphenoxy)propylboronic acid in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In biomedical research, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-16-8-11-20(21(14-16)22-2)24-13-5-12-23-19-10-9-17-6-3-4-7-18(17)15-19/h3-4,6-11,14-15H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLLGWRAMNQZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxy-4-methylphenoxy)propoxy]naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4896979.png)
![methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)
![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)
![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)